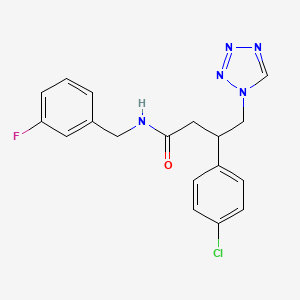

3-(4-chlorophenyl)-N-(3-fluorobenzyl)-4-(1H-tetrazol-1-yl)butanamide

CAS No.:

Cat. No.: VC20213713

Molecular Formula: C18H17ClFN5O

Molecular Weight: 373.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H17ClFN5O |

|---|---|

| Molecular Weight | 373.8 g/mol |

| IUPAC Name | 3-(4-chlorophenyl)-N-[(3-fluorophenyl)methyl]-4-(tetrazol-1-yl)butanamide |

| Standard InChI | InChI=1S/C18H17ClFN5O/c19-16-6-4-14(5-7-16)15(11-25-12-22-23-24-25)9-18(26)21-10-13-2-1-3-17(20)8-13/h1-8,12,15H,9-11H2,(H,21,26) |

| Standard InChI Key | KYAXCFZEGYOXTR-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC(=C1)F)CNC(=O)CC(CN2C=NN=N2)C3=CC=C(C=C3)Cl |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure (C₁₈H₁₆ClFN₄O) features:

-

A butanamide core (4-carbon chain with an amide group).

-

A 4-chlorophenyl group at position 3, introducing hydrophobic and electron-withdrawing characteristics.

-

A 3-fluorobenzyl group attached to the amide nitrogen, contributing aromaticity and potential halogen-bonding interactions.

-

A 1H-tetrazol-1-yl group at position 4, serving as a planar, nitrogen-rich heterocycle with high dipole moments .

The tetrazole ring’s ionization potential (pKa ~4.9) allows it to mimic carboxylic acids (pKa ~4.8) under physiological conditions, making it a strategic bioisostere .

Physicochemical Properties

-

Molecular Weight: 374.8 g/mol

-

LogP (Predicted): 3.2 (moderate lipophilicity, favoring blood-brain barrier penetration) .

-

Hydrogen Bond Donors/Acceptors: 2/6, suggesting moderate solubility in polar solvents.

Synthetic Pathways and Analytical Characterization

Proposed Synthesis

A plausible route involves:

-

Micheal Addition: Reacting 4-chlorophenylacetonitrile with acryloyl chloride to form 3-(4-chlorophenyl)propanenitrile.

-

Nitrilation to Tetrazole: Treating the nitrile intermediate with sodium azide and ammonium chloride in dimethylformamide (DMF) to yield 3-(4-chlorophenyl)-4-(1H-tetrazol-1-yl)butanenitrile .

-

Reductive Amination: Coupling the nitrile with 3-fluorobenzylamine via hydrogenation in the presence of Raney nickel, followed by amidation to produce the final compound .

Spectroscopic Data (Theoretical)

-

IR Spectroscopy: Peaks at ~1650 cm⁻¹ (amide C=O stretch), 1550 cm⁻¹ (tetrazole C=N stretch), and 750 cm⁻¹ (C-Cl bend).

-

¹H NMR: Expected signals include δ 7.2–7.4 ppm (aromatic protons), δ 4.4 ppm (benzyl CH₂), and δ 2.8–3.1 ppm (butanamide CH₂ groups).

Future Research Directions

Priority Studies

-

In Vitro Receptor Screening: Assess affinity for GPCRs (e.g., opioid, serotonin receptors) using radioligand binding assays.

-

PLA2G15 Inhibition Assays: Quantify IC₅₀ values to evaluate phospholipidosis risk .

-

Metabolic Profiling: Identify major metabolites via LC-MS to guide toxicity studies.

Structural Optimization

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume